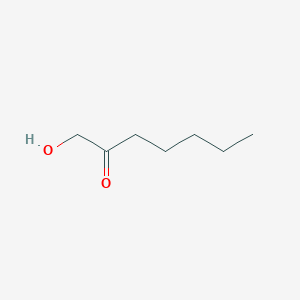

1-Hydroxyheptan-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-hydroxyheptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-7(9)6-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVFVEWTCYWKGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507055 | |

| Record name | 1-Hydroxyheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17046-01-4 | |

| Record name | 1-Hydroxyheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Mechanistic Investigations of 1 Hydroxyheptan 2 One

Reactivity of Hydroxyl and Ketone Functional Groups

The hydroxyl and ketone moieties in 1-hydroxyheptan-2-one exhibit distinct yet interactive reactivities, enabling a range of chemical modifications.

The primary hydroxyl group of this compound is susceptible to oxidation. As an α-hydroxy ketone, its oxidation can lead to the formation of α-keto aldehydes or, under more forceful conditions, other products. The choice of oxidant and reaction conditions is crucial for achieving selectivity.

Recent research has demonstrated efficient methods for the selective oxidation of α-hydroxy ketones. A notable approach involves a Cu(I)-catalyzed reaction using oxygen as the oxidant, which effectively converts α-hydroxy ketones into α-keto aldehydes in high yields. rsc.orgrsc.org This method is advantageous over older techniques that required hazardous reagents like selenium dioxide (SeO₂) or stoichiometric amounts of oxidants like 2-iodoxybenzoic acid (IBX). rsc.org Aliphatic α-hydroxy ketones are suitable substrates for this copper-catalyzed oxidation, yielding the desired α-keto aldehyde products. rsc.org Other oxidizing agents like potassium permanganate (B83412) (KMnO₄) have also been used for the oxidation of α-hydroxy ketone derivatives. researchgate.net

Table 1: Oxidation of α-Hydroxy Ketones

| Oxidizing System | Substrate Type | Product | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| Cu(I) / O₂ | Aromatic α-hydroxy ketones | α-Keto aldehydes | 54–84% | rsc.org |

| Cu(I) / O₂ | Aliphatic α-hydroxy ketones | α-Keto aldehydes | 46–87% | rsc.org |

| KMnO₄ in [Bmim]OH | Benzoin (B196080) derivatives | 1,2-Diketones | 90–96% | researchgate.net |

The ketone's carbonyl carbon in this compound is electrophilic and thus a target for nucleophilic attack. This is a characteristic reaction of ketones, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents), hydrides, and amines, can participate in these reactions. smolecule.com

While specific studies on this compound are limited, the general reactivity of ketones suggests it would react with nucleophiles like amines and alcohols. smolecule.com In biocatalysis, fructose-6-phosphate (B1210287) aldolase (B8822740) (FSA) has been shown to have residual activity with generic aliphatic ketone substrates, and its variants can utilize ketols up to the size of this compound as nucleophiles in aldol (B89426) reactions, highlighting the ketone's ability to form an enolate for subsequent C-C bond formation. d-nb.info

The primary hydroxyl group of this compound can be converted into an ester through reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. This esterification reaction is a fundamental transformation for protecting the hydroxyl group or for synthesizing derivatives with different physical and chemical properties. evitachem.com The reaction is typically catalyzed by an acid.

Table 2: General Esterification Reaction

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Carboxylic Acid (R-COOH) | 2-Oxoheptyl ester |

| This compound | Acid Chloride (R-COCl) | 2-Oxoheptyl ester |

The ketone group in this compound can participate in condensation reactions, such as the aldol condensation. evitachem.com In such reactions, the ketone can act either as the electrophile (accepting a nucleophile) or, after deprotonation of an α-hydrogen, as the nucleophile (in its enolate form). The aldol reaction involves the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. google.com

The synthesis of 4-hydroxyheptan-2-one, a structural isomer, can be achieved through an aldol cross-condensation between acetone (B3395972) and butyraldehyde, demonstrating the utility of this reaction type for building similar carbon skeletons. google.com

Derivatization Strategies in Organic Synthesis

To achieve selective transformations in molecules with multiple functional groups like this compound, chemists employ protecting group strategies. These strategies involve temporarily masking one functional group to prevent it from reacting while another part of the molecule is modified.

Hydroxyl Group Protection: The hydroxyl group is commonly protected as a silyl (B83357) ether due to the ease of formation and removal under mild and selective conditions. ntnu.nowikipedia.org Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and triisopropylsilyl chloride (TIPSCl). The choice of silyl group allows for tuning the stability of the protecting group; for instance, bulkier groups like TIPS provide greater stability compared to TMS. wikipedia.org The formation typically requires the silyl chloride and a base like imidazole (B134444) in a solvent such as DMF. wikipedia.org Deprotection is readily achieved using fluoride (B91410) ion sources (e.g., tetra-n-butylammonium fluoride, TBAF) or acidic conditions. wikipedia.org

Carbonyl Group Protection: The ketone group is frequently protected as a cyclic acetal, such as a 1,3-dioxolane. organic-chemistry.org This is achieved by reacting the ketone with ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid), often with the removal of water to drive the reaction to completion. organic-chemistry.org Cyclic acetals are stable to a wide range of nucleophiles and bases, making them effective protecting groups during reactions targeting other parts of the molecule, such as reduction or organometallic additions. organic-chemistry.orgthieme-connect.de Deprotection is accomplished by acid-catalyzed hydrolysis. organic-chemistry.org

Table 3: Common Protecting Groups for this compound

| Functional Group | Protecting Group | Formation Reagents | Deprotection Reagents | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | Silyl Ether (e.g., TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Tetrabutylammonium fluoride (TBAF), Acetic Acid | wikipedia.org |

Synthesis of Phosphonate (B1237965) Derivatives (e.g., 1-Dimethoxyphosphoryl-7-hydroxyheptan-2-one)

The synthesis of phosphonate derivatives of this compound, such as 1-dimethoxyphosphoryl-7-hydroxyheptan-2-one, introduces a functional group with significant implications for the molecule's chemical and biological properties. Phosphonates are noted for their potential in medicinal chemistry. smolecule.com

A general and effective method for the synthesis of α-diphenylphosphinoyl ketones involves the direct acylation of the lithium derivatives of primary alkyl diphenylphosphine (B32561) oxides with carboxylate esters. jcsp.org.pk This approach offers a versatile route to a variety of α-phosphinoyl ketones. The reaction is typically carried out by treating the alkyl diphenylphosphine oxide with n-butyllithium in dry tetrahydrofuran (B95107) (THF) at low temperatures, followed by the addition of the ester. jcsp.org.pk

Another synthetic strategy involves a two-step process: the formation of the parent hydroxyketone followed by phosphorylation. For instance, 7-hydroxyheptan-2-one (B3053075) can be synthesized and subsequently reacted with phosphorylating agents like phosphorus oxychloride or phosphoric acid derivatives to introduce the phosphonate group. smolecule.com A common laboratory-scale method for phosphorylation involves the reaction of a hydroxyheptanone precursor with dimethyl phosphite (B83602) in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the phosphoryl ester bond.

A summary of a general synthesis for α-diphenylphosphinoyl ketones is presented below:

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

|---|---|---|---|---|

| Alkyl diphenylphosphine oxide | Carboxylate ester | n-Butyllithium | Tetrahydrofuran (THF) | α-Diphenylphosphinoyl ketone |

This method has been shown to be effective for a range of alkyl diphenylphosphine oxides and carboxylate esters, providing good yields of the corresponding α-phosphinoyl ketones. jcsp.org.pk

Formation of Cyclic and Heterocyclic Compounds from Hydroxyketones

Hydroxyketones, including structures analogous to this compound, are valuable precursors for the synthesis of a variety of cyclic and heterocyclic compounds. The presence of both a hydroxyl and a carbonyl group within the same molecule allows for intramolecular reactions or participation in cycloaddition reactions to form ring structures.

One notable reaction is the 1,3-dipolar cycloaddition of hydroxyketones with Criegee intermediates (carbonyl oxides). This reaction proceeds at the carbonyl site of the hydroxyketone to form a five-membered cyclic trioxolane, also known as a secondary ozonide (SOZ). acs.org This type of reaction is significant in atmospheric chemistry and demonstrates the reactivity of the ketone functionality in forming heterocyclic rings. acs.org

Furthermore, α-acyloxy ketones, which can be synthesized from α-hydroxy ketones, are versatile intermediates that can undergo various transformations, including cyclization reactions, to produce more complex molecules. mdpi.com The specific nature of the cyclic product depends on the reaction conditions and the structure of the starting α-acyloxy ketone.

Enzymatic and chemoenzymatic methods can also be employed to generate chiral cyclic β-hydroxy ketones through kinetic resolution. researchgate.net These processes highlight the utility of hydroxyketones in stereoselective synthesis of cyclic compounds. Additionally, tandem cycloaddition reactions, such as the cobalt-catalyzed [2+2+2] followed by a [4+2] cycloaddition, can be used to construct complex polyheterocyclic systems from starting materials containing ketone functionalities. acs.org

Mechanistic Elucidation of Reactions Involving Hydroxyketones

Kinetic Studies of Reaction Pathways

Kinetic studies are crucial for understanding the reaction mechanisms, rates, and atmospheric lifetimes of hydroxyketones. For example, the kinetics of the gas-phase reaction of hydroxyacetone (B41140) with chlorine atoms have been investigated using the relative rate technique. The temperature-dependent rate coefficient for this reaction was determined to be k(T) = (1.7 ± 0.3) × 10⁻¹¹ exp((381.5 ± 57.3)/T) cm³ molecule⁻¹ s⁻¹ over the temperature range of 281-350 K. researchgate.net

Similarly, the kinetics of the reaction of hydroxyl radicals (OH) with hydroxyacetone have been studied over a broad temperature range (250–830 K). The rate constant for this reaction was determined using both absolute and relative rate methods, yielding a complex temperature dependence. acs.org Such studies provide vital data for atmospheric modeling and for understanding the degradation pathways of these compounds.

Dynamic kinetic asymmetric transformations (DYKAT) of α-substituted β-hydroxyketones have also been a subject of kinetic investigation. In these chemoenzymatic processes, the relative rates of acylation of different diastereomers (syn- and anti-) are measured to understand the diastereoselectivity of the enzymatic reaction. nih.gov For example, in the acylation of a β-hydroxyketone catalyzed by Candida antarctica lipase (B570770) B, the anti-diastereomer was found to react approximately twice as fast as the syn-diastereomer. nih.gov

| Reactant 1 | Reactant 2 | Temperature Range (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| Hydroxyacetone | Cl atoms | 281-350 | (1.7 ± 0.3) × 10⁻¹¹ exp((381.5 ± 57.3)/T) | researchgate.net |

| Hydroxyacetone | OH radicals | 230-830 | 4.4 × 10⁻²⁰ × T².⁶³ exp(1110/T) | acs.org |

| Hydroxyacetone | CH₂OO | 275-335 | (4.3 ± 1.7) × 10⁻¹⁵ exp((1630 ± 120)/T) | acs.org |

| 4-Hydroxy-2-butanone | CH₂OO | 275-335 | (3.5 ± 2.6) × 10⁻¹⁵ exp((1700 ± 200)/T) | acs.org |

Computational Approaches to Reaction Mechanism Analysis (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of chemical reactions involving hydroxyketones at a molecular level. mdpi.com DFT calculations allow for the exploration of potential energy surfaces, the characterization of transition states, and the determination of reaction energy barriers, providing insights that are often difficult to obtain experimentally. mdpi.comchemrxiv.org

For instance, DFT has been used to study the isomerization of hydroxyacetone to 2-hydroxypropanal, a model for aldose-ketose isomerization. These calculations revealed multiple possible pathways, including stepwise mechanisms through enediol intermediates and a concerted pathway, with the concerted path having the lowest activation energy barrier. chemrxiv.org

In another example, the mechanism of α-hydroxyketone formation through the hydroxylation of an aliphatic C-H bond catalyzed by the enzyme CYP199A4 was investigated using a combination of quantum mechanics/molecular mechanics (QM/MM) and DFT calculations. mdpi.com These studies elucidated the rate-determining step and the stereoselectivity of the reaction. The subsequent C-C bond cleavage of the α-hydroxyketone intermediate was also modeled, revealing the crucial role of hydrogen bonding in stabilizing the reactive species. mdpi.com

The dehydration and dehydrogenation of glycerol (B35011) to form hydroxyacetone over a La₂CuO₄ catalyst has also been studied computationally. redalyc.org DFT calculations helped to propose a novel reaction mechanism involving two main routes: the direct 1,2-dehydration of glycerol and a pathway involving the dehydrogenation to glyceraldehyde followed by dehydration. redalyc.org These computational studies provide a detailed understanding of the reaction pathways and the factors controlling product formation.

Investigation of Catalytic Cycles and Intermediates

The investigation of catalytic cycles and the identification of reactive intermediates are fundamental to understanding and optimizing reactions involving hydroxyketones. Various catalytic systems have been developed that proceed through well-defined catalytic cycles and involve key hydroxyketone intermediates.

One such example is the l-proline-catalyzed aldol addition, where a β-hydroxyketone hemiaminal intermediate is proposed to be part of an alternative catalytic cycle, particularly when using peptide-based catalysts that lack a carboxylic acid proton donor. mdpi.com

Dual catalytic systems have also been employed, such as the diastereo- and enantioselective allylation of α-hydroxy ketones enabled by palladium and borinic acid catalysis. acs.org The proposed mechanism involves two interconnected catalytic cycles. In one cycle, the borinic acid activates the α-hydroxy ketone to form a nucleophilic enediol boronate complex. In the other cycle, the chiral palladium catalyst generates an electrophilic π-allyl palladium complex. The interception of the palladium complex by the boronate species leads to the final product. acs.org

Relay and cooperative catalysis offer another layer of complexity and control. In these systems, two different catalysts operate in sequence or in concert to promote a series of transformations. rsc.org For example, a three-component reaction catalyzed by a combination of rhodium and chiral zinc catalysts can produce chiral γ-hydroxyketones. The reaction proceeds through an intermediate generated by the first catalyst, which then enters the catalytic cycle of the second catalyst. rsc.org

A plausible catalytic cycle for the 2-methylimidazole-promoted oxyacyloxylation of α-hydroxy ketones involves the initial reaction of the catalyst with an anhydride (B1165640) to form a reactive acyl imidazole carboxylate intermediate. This intermediate then reacts with the α-hydroxy ketone to yield the α-acyloxy ketone product and regenerate the catalyst for the next cycle. mdpi.com

Biological Activities and Molecular Mechanisms of Hydroxyketones

Antimicrobial Activity Investigations

While the broader class of natural hydroxyketones, such as diarylheptanoids isolated from alder species, has demonstrated significant antimicrobial properties against various bacteria and fungi researchgate.netubc.ca, specific research investigating the antimicrobial activity of 1-hydroxyheptan-2-one is not extensively documented in the reviewed literature. The activity of related compounds, however, suggests that the functional groups present in this compound could potentially interact with microbial targets. For instance, compounds like oregonin (B3271705) and hirsutenone, which share a core heptanone structure, show notable activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa ubc.cagoogle.com.

Antioxidant Activity Studies

Investigations into the antioxidant capabilities of various natural product classes, including diarylheptanoids and phenylhexanoids, have shown that the presence of hydroxyl groups is often key to their radical-scavenging effects. researchgate.netmdpi.com These studies frequently employ methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays to quantify antioxidant potential. mdpi.comnih.gov Although these findings highlight the potential of hydroxyketone structures to act as antioxidants, specific studies focused on quantifying the antioxidant activity of this compound itself are not prominent in the available scientific literature.

**4.3. Mechanisms of Biological Interaction

The biological effects of a molecule like this compound are dictated by its chemical structure, which allows for specific types of non-covalent and covalent interactions with biomolecules.

The structure of this compound contains functional groups capable of participating in hydrogen bonding, a fundamental interaction in biological systems. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen atom of the ketone (C=O) group can serve as a hydrogen bond acceptor. These interactions allow this compound to potentially dock into the active sites of enzymes or the binding sites of receptors, influencing their conformation and function.

The carbonyl carbon of the ketone group in this compound is electrophilic, making it susceptible to nucleophilic attack. In a biological context, nucleophilic residues on proteins, such as the amine groups in lysine (B10760008) or the thiol groups in cysteine, could potentially form covalent adducts with the ketone. This type of interaction can lead to the modulation or inhibition of biological targets.

Research has shown that this compound can serve as a substrate for certain enzymes, demonstrating a direct modulation of enzyme activity. Specifically, studies on D-fructose-6-phosphate aldolase (B8822740) (FSA) from Escherichia coli, an enzyme known for its role in carbon-carbon bond formation, have explored its substrate tolerance. While FSA is typically specific for its natural substrates, minimalist engineering through targeted mutations can significantly broaden its scope. researchgate.net Engineered variants of FSA have been found to efficiently convert larger ketol substrates, including this compound, which are not readily accepted by the wild-type enzyme. researchgate.netresearchgate.net This highlights the ability of this compound to interact with and be transformed by a modified enzyme active site.

Table 1: Enzyme Substrate Activity for this compound

| Enzyme | Origin | Finding | Reference |

| D-fructose-6-phosphate aldolase (FSA) | Escherichia coli | Engineered variants with mutations in the active site can accept this compound as a nucleophilic substrate for aldol (B89426) addition reactions. researchgate.netresearchgate.net | researchgate.net, researchgate.net |

Utility as Biochemical Research Probes

The ability of this compound to act as a substrate for engineered enzymes makes it a useful biochemical tool. researchgate.net It can be employed as a research probe to investigate the substrate specificity, reaction mechanism, and conformational dynamics of enzymes like aldolases. researchgate.netresearchgate.net For example, using substrates like this compound helps researchers understand how modifications to an enzyme's active site can expand its utility for novel synthetic applications. researchgate.net Furthermore, its use in enzymatic reactions that involve phosphorylated electrophiles, such as l-glyceraldehyde (B1198297) 3-phosphate (l-GA3P), indirectly links it to the study of pathways where phosphorylation is a key element. researchgate.net

Biosynthetic Origins and Natural Occurrence

The biosynthetic pathways leading to the formation of this compound in nature have not been extensively elucidated in scientific literature. While this specific aliphatic hydroxyketone can be synthesized through various chemical methods, its direct isolation from natural sources and the enzymatic processes governing its creation are not well-documented.

However, research into related compounds provides insight into potential natural sources and biosynthetic routes. A positional isomer, 7-hydroxyheptan-2-one (B3053075), has been isolated from an actinomycete strain identified as Amycolatopsis sp. . This discovery points to the possibility that microorganisms, particularly from the phylum Actinomycetota, may be a source of simple aliphatic hydroxyketones. The isolated 7-hydroxyheptan-2-one demonstrated moderate inhibitory activity against the plant pathogen Septoria lycopersici, suggesting a role for such compounds in microbial defense mechanisms. .

While the specific biosynthetic pathway for this compound remains unknown, the biosynthesis of other α-hydroxy ketones is known to be facilitated by certain enzymes. For instance, transketolase (TK), a thiamine (B1217682) pyrophosphate-dependent enzyme, can catalyze the synthesis of aliphatic α-hydroxy ketones. livescience.io. Variants of the transketolase from Geobacillus stearothermophilus have been shown to catalyze the acyloin condensation of aldehydes to form various aliphatic α-hydroxyketones. rsc.org. Additionally, butanediol (B1596017) dehydrogenase from Bacillus clausii is capable of producing α-hydroxy ketones through the asymmetric reduction of prochiral 1,2-diketones. rsc.org. These enzymatic reactions, while studied in the context of biocatalysis, could suggest potential natural biosynthetic strategies for compounds like this compound.

Further research is required to determine if this compound is a naturally occurring compound and to identify the specific organisms and enzymatic pathways responsible for its biosynthesis. The confirmed isolation of its isomer from Amycolatopsis sp. provides a promising starting point for such investigations.

Table of Research Findings on the Natural Occurrence and Biosynthesis of Related Hydroxyketones

| Compound | Finding | Organism/Enzyme | Significance | Reference(s) |

| 7-Hydroxyheptan-2-one | Isolated as a natural product with antimicrobial activity. | Amycolatopsis sp. | Confirms that actinomycetes can produce simple aliphatic hydroxyketones. | |

| Aliphatic α-Hydroxy Ketones | Synthesized via acyloin condensation of aldehydes. | Transketolase from Geobacillus stearothermophilus | Demonstrates a potential biocatalytic and possibly natural synthetic route to α-hydroxy ketones. | rsc.org |

| α-Hydroxy Ketones | Produced by asymmetric reduction of 1,2-diketones. | Butanediol Dehydrogenase from Bacillus clausii | Provides another enzymatic pathway for the formation of α-hydroxy ketones. | rsc.org |

Applications in Organic Synthesis and Interdisciplinary Research

Role as an Intermediate in Complex Organic Molecule Synthesis

1-Hydroxyheptan-2-one functions as a key intermediate in the synthesis of more elaborate organic molecules. evitachem.com Its structure, featuring a reactive ketone and a primary alcohol, provides two distinct points for chemical modification. This allows for sequential reactions where one functional group is manipulated while the other remains protected or inert, enabling the controlled construction of complex carbon skeletons. For instance, the hydroxyl group can undergo oxidation to form an aldehyde or carboxylic acid, or it can be involved in esterification and etherification reactions. Simultaneously, the ketone can participate in nucleophilic additions, reductions to a secondary alcohol, or condensation reactions like the aldol (B89426) reaction. smolecule.com This dual reactivity makes it a strategic component in multistep synthetic pathways aimed at producing complex target molecules. The general procedure for synthesizing hydroxy ketones often involves the reaction of Weinreb amides with organometallic reagents, which yields the desired product in a controlled manner, ready for subsequent transformations. mdpi.com

Chiral Building Block for Pharmaceutical and Agrochemical Synthesis

The generation of enantiomerically pure compounds is critical in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule can have vastly different biological activities. muni.czresearchgate.net this compound has emerged as a significant substrate in biocatalytic methods for producing chiral building blocks. Research has demonstrated that engineered enzymes, particularly variants of D-fructose-6-phosphate aldolase (B8822740) (FSA), can utilize this compound as a nucleophilic substrate. researchgate.netresearchgate.net

Minimal mutations in the active site of FSA have been shown to broaden its tolerance for larger ketol substrates, including this compound. researchgate.netd-nb.info This enzymatic aldol addition allows for an atom-economic and highly stereoselective carbon-carbon bond formation, yielding complex, polyfunctional chiral molecules that are valuable precursors for pharmaceuticals and agrochemicals. researchgate.net The ability to use enzymes to control the stereochemistry of reactions involving this compound opens new pathways for the efficient and environmentally friendly synthesis of optically active compounds. researchgate.nettandfonline.com

Precursors for Active Pharmaceutical Ingredients and Analogues

The chiral structures synthesized from this compound are direct precursors to molecules with potential pharmaceutical relevance. researchgate.netresearchgate.net While specific drugs directly synthesized from this compound are not broadly documented, its role as a precursor fits into the wider context of using chiral hydroxy ketones to build active pharmaceutical ingredients (APIs). muni.czgoogle.com For example, related hydroxy ketones serve as starting materials in the synthesis of complex molecules like hydroxy-15-azasterol, an analogue developed for potential therapeutic use. acs.org

The aldolase-catalyzed reactions involving this compound produce intermediates that can be further elaborated into novel product families previously inaccessible through biological catalysis. researchgate.net These intermediates are essential for developing new APIs and their analogues, particularly in the creation of β-hydroxy-α-amino acids and other structures that are widely used as potential drug candidates. researchgate.net

Synthetic Utility in Specialized Chemical Industries (e.g., fragrance and flavor precursors, academically framed)

In specialized chemical industries, there is academic and research interest in this compound's potential, particularly in the fragrance and flavor sector. evitachem.com While some industry-specific sources indicate it is not currently in use for fragrance or flavor applications thegoodscentscompany.com, its structural motifs are relevant. The use of aldolases, which can accept this compound as a substrate, has gained significant attention in the flavor and fragrance industry. researchgate.net This interest is driven by consumer demand for products derived from "natural" or biocatalytic processes, which are perceived as safer and more sustainable than traditional chemical methods. researchgate.net Enzymatic reactions offer high specificity, leading to purer products and more efficient processes, making them an attractive, albeit academically framed, route for creating novel flavor and fragrance precursors. researchgate.net

Contributions to Polyketide and Terpenoid Synthetic Strategies

This compound and its derivatives are relevant to the synthesis of natural products, specifically polyketides and terpenoids. The aldol products generated from enzyme-catalyzed reactions with this compound are recognized as common structural motifs found in these classes of natural products. researchgate.net

Further reinforcing this connection, a naturally occurring derivative, (R)-1-(3,5-dihydroxy-4-methylphenyl)-1-hydroxyhept-5E-en-2-one, was isolated from the marine-derived fungus Trichoderma harzianum and identified as a polyketide derivative. acs.orgbohrium.combohrium.com This discovery highlights that the this compound scaffold is part of nature's biosynthetic inventory. Additionally, related C8 ketones like 6-methyl-3-hepten-2-one (B1310061) are established intermediates in the industrial synthesis of terpenoids such as phyton and isophytol, underscoring the importance of this type of ketone structure in terpenoid synthetic strategies. googleapis.comgoogle.com The enzymatic domains responsible for reduction steps in polyketide synthases, such as enoylreductases, act on complex substrates that share the core hydroxy-heptenoyl structure. sjtu.edu.cn

Data Tables

Applications of this compound and Related Structures

| Application Area | Key Research Finding | Source Index |

| Complex Molecule Synthesis | Serves as a versatile bifunctional intermediate for building complex organic structures. | evitachem.com |

| Chiral Building Blocks | Engineered aldolases (FSA) use it as a substrate for asymmetric synthesis of chiral molecules. | researchgate.netresearchgate.netd-nb.info |

| Pharmaceutical Precursors | Chiral products derived from it are valuable precursors for APIs and their analogues. | researchgate.netresearchgate.netacs.org |

| Flavor & Fragrance Research | Biocatalytic methods using aldolases show potential for creating novel flavor/fragrance compounds. | evitachem.comresearchgate.net |

| Polyketide Synthesis | Its structural motif is found in natural polyketides and is a product of aldol strategies. | researchgate.netacs.org |

| Terpenoid Synthesis | Related C8 ketones are key intermediates in the synthesis of large terpenoids like phyton. | googleapis.comgoogle.com |

Advanced Analytical Techniques for Hydroxyketone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 1-hydroxyheptan-2-one. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, the protons of this compound would exhibit characteristic chemical shifts and coupling patterns. For instance, the two protons on the carbon bearing the hydroxyl group (C1) and the two protons on the adjacent carbon (C3) would likely appear as multiplets. mdpi.com The hydroxyl proton itself often presents as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR spectroscopy provides complementary information by identifying the chemical environment of each carbon atom. The carbonyl carbon (C2) is readily identified by its characteristic downfield shift, typically in the range of δ 200-210 ppm. The carbon attached to the hydroxyl group (C1) would also have a distinct chemical shift. Differentiating this compound from its isomer, 7-hydroxyheptan-2-one (B3053075), is possible using ¹³C NMR, as the hydroxyl-bearing carbon in 7-hydroxyheptan-2-one (C7) appears at a different chemical shift (δ 70–72 ppm) compared to the C1 in this compound.

Advanced NMR experiments, such as DEPT-135, can be utilized to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon spectrum. mdpi.com In cases of conflicting spectral data, which may arise from tautomerism or solvent effects, variable-temperature ¹H NMR studies can be performed to investigate dynamic processes.

Mass Spectrometry for Identification and Mechanistic Studies

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns, which can provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS) is particularly powerful for confirming the molecular formula of a compound with high accuracy. For a related compound, 1-hydroxyhept-6-yn-3-one, HRMS was used to confirm the molecular ion [M+H]⁺ at m/z 171.1009, which was very close to the calculated value of 171.1016. Similarly, HRMS would be used to verify the molecular formula of this compound (C₇H₁₄O₂). This technique is often coupled with electrospray ionization (ESI), a soft ionization method that typically produces the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. rsc.orgiiarjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is widely used for the analysis of volatile compounds like this compound. In GC-MS, the compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification. GC-MS has been used to confirm the formation of related hydroxy ketones in enzymatic reactions and to monitor the progress of such reactions. uni-duesseldorf.de

Chromatographic Methods for Separation, Purity, and Enantiomeric Excess Determination

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the determination of its purity and enantiomeric composition.

Gas Chromatography (GC) , often equipped with a Flame Ionization Detector (FID), is a standard method for assessing the purity of volatile compounds. rsc.orgrsc.orgscielo.br Chiral GC, utilizing a chiral stationary phase, is specifically employed to separate and quantify the enantiomers of chiral molecules like this compound, allowing for the determination of enantiomeric excess (ee). qucosa.debiorxiv.org For example, in the analysis of (3S)-hydroxyheptan-2-one, a chiral GC method was able to separate the (S) and (R) isomers, revealing an ee of >98% for the enzymatically synthesized product. biorxiv.org

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for both analytical and preparative purposes. rsc.orgrsc.orgresearchgate.net For the analysis of this compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used. rsc.orgresearchgate.net Chiral HPLC, using a chiral stationary phase, is a key method for determining the enantiomeric excess of this compound. rsc.org In one study, the enantiomers of a related hydroxyketone were separated on a Daicel Chiralcel OD-H column with a mobile phase of n-hexane/i-PrOH, allowing for the calculation of a 52% ee. rsc.org

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers improved separation efficiency and quantification capabilities. iipseries.org It can be used for the rapid screening and analysis of substances. iipseries.org Similar to TLC, HPTLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent on a plate) and a mobile phase. atharvaexamwise.com HPTLC can be a valuable tool for monitoring the progress of reactions that produce this compound and for preliminary purity assessments.

Chiral Supercritical Fluid Chromatography (SFC) is a specialized chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. afmps.be It is particularly well-suited for the separation of chiral compounds and can offer advantages in terms of speed and efficiency over HPLC. afmps.besemanticscholar.orgacs.org Chiral SFC has been successfully applied to the enantioseparation of various chiral molecules and represents a viable method for determining the enantiomeric excess of this compound. nih.gov

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis, particularly for techniques like GC-MS.

For hydroxyketones such as this compound, derivatization can enhance volatility and improve chromatographic peak shape. A common strategy involves the formation of oximes by reacting the ketone functionality with a hydroxylamine (B1172632) reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). acs.org This derivatization is particularly useful for GC-MS analysis as it introduces a fluorinated group, which can improve sensitivity.

Another common derivatization approach is silylation , where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This process increases the volatility of the compound, making it more amenable to GC analysis. The resulting TMS ether also produces characteristic fragment ions in the mass spectrometer, which can aid in structural identification.

For chiral analysis, derivatization with a chiral reagent, such as Mosher's acid chloride ((R)-MTPA-Cl), can be employed. biorxiv.org This creates diastereomeric esters that can often be more easily separated by non-chiral chromatography, allowing for the determination of the enantiomeric composition of the original alcohol.

Computational Chemistry and Molecular Modeling of Hydroxyketones

Molecular Docking Studies for Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and involves the "docking" of a ligand (like 1-hydroxyheptan-2-one) into the binding site of a receptor, typically a protein. The primary goal is to predict the binding mode and affinity, often expressed as a docking score or binding energy.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous α-hydroxy ketones and other ketones provides a framework for understanding its potential interactions. For instance, studies on various ketone derivatives targeting enzymes like cyclooxygenases (COX), urease, and others reveal key binding interactions.

Molecular docking simulations on β-hydroxy-β-arylpropanoic acids, which share the hydroxyl and ketone functionalities, have been performed to understand their anti-inflammatory activity by targeting COX enzymes. mdpi.com Similarly, docking studies of α-sulfonoxy ketones, which can be converted to α-hydroxy ketones, have shown interactions with enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (hCA). atauni.edu.tr These studies often identify crucial hydrogen bonds formed by the hydroxyl and keto groups with amino acid residues in the enzyme's active site, as well as hydrophobic interactions. atauni.edu.tr

For example, in a study of α-sulfonoxy ketone derivatives, compound (1R,4S)-1,7,7-trimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl)methane sulfonate demonstrated significant binding energy against the AChE enzyme, forming hydrogen bonds with Phe295 and Arg296 residues. atauni.edu.tr This highlights the importance of the oxygen atoms in the ligand for forming key interactions.

The binding energies for various ketone derivatives with different enzymes, as found in the literature, can be summarized to illustrate the type of data generated from such studies.

Table 1: Example Binding Energies of Ketone Derivatives with Various Enzymes

| Compound Class | Target Enzyme | Example Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| α-Sulfonoxy ketones | Acetylcholinesterase (AChE) | -8.5 to -9.5 | Phe295, Arg296 atauni.edu.tr |

| β-Hydroxy-β-arylpropanoic acids | Cyclooxygenase-2 (COX-2) | -8.0 to -9.0 | Arg120, Tyr355, Ser530 mdpi.com |

| Curcumin analogues (ketones) | Matrix Metalloproteinase 2 (MMP-2) | -57.75 (interaction energy) | His211, Glu202 scientificeditorial.com |

| Vanillylacetone/β-hydroxy ketone derivatives | SARS-CoV-2 Main Protease (Mpro) | -5.1 to -6.3 | Key catalytic residues researchgate.net |

These examples underscore how molecular docking can elucidate the binding mechanisms of ketone-containing compounds, providing a basis for designing molecules with enhanced or specific activities.

Quantum Chemical Calculations (e.g., DFT for energetics and pathways)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. DFT can be used to calculate reaction energies, activation barriers, and to map out entire reaction pathways, providing a detailed understanding of chemical processes at the atomic level.

For α-hydroxy ketones, DFT calculations are instrumental in studying phenomena such as keto-enol tautomerism, reaction mechanisms, and the energetics of conformational changes. For example, the keto-enol tautomerism is a fundamental process for ketones, and DFT can predict the relative stabilities of the keto and enol forms and the energy barrier for their interconversion. Studies on related dicarbonyl compounds have shown that the activation energy for tautomerization is influenced by factors like ring size and solvent polarity. nih.gov For instance, the activation free energy barrier for the keto-enol tautomerization of cyclopropane-1,2-dione (B14275685) was calculated to be 54.9 kcal/mol in water. nih.gov

DFT calculations have also been employed to elucidate complex reaction mechanisms involving α-hydroxy ketones. For example, in the reaction of α-hydroxy ketones with trifluoromethyl N-acylhydrazones, DFT calculations revealed a mechanism involving multiple proton transfer steps. nih.gov In another study on the palladium-catalyzed allylation of α-hydroxy ketones, DFT was used to explore the origin of diastereoselectivity and enantioselectivity, calculating the energy barriers for different reaction pathways. acs.org

The following table presents representative activation energies for reactions involving ketones, calculated using DFT, to illustrate the type of data obtained from these studies.

Table 2: Example Activation Energies for Ketone Reactions from DFT Calculations

| Reaction Type | Example Ketone System | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Keto-Enol Tautomerization | Cyclopropane-1,2-dione (in water) | 54.9 nih.gov | M062X-SMD/6-31+G(d,p) nih.gov |

| Keto-Enol Tautomerization | 3-phenyl-2,4-pentanedione (in water) | 31.26 orientjchem.org | B3LYP/6-31+G(d) orientjchem.org |

| Intramolecular Cyclization | Enolonium intermediate of an allylic alcohol | 8.0 nih.gov | DFT nih.gov |

| C-H Hydroxylation | 4-propionylbenzoic acid by CYP199A4 | 17.1 researchgate.net | Hybrid DFT researchgate.net |

These quantum chemical studies are vital for understanding the intrinsic reactivity of hydroxyketones and for predicting their behavior in different chemical environments.

Conformational Analysis and Stereochemical Predictions

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, numerous conformations are possible, each with a different energy. Understanding the preferred conformations is crucial as it can influence the molecule's reactivity and how it interacts with biological targets.

Computational methods are extensively used to predict the most stable conformers and the energy barriers between them. For acyclic ketones, the conformational preferences are dictated by a balance of steric and electronic effects. nih.gov Studies on α-substituted ketones have shown that the most stable conformations often involve the eclipsing of the carbonyl bond with a C-C bond of the alkyl chain. solubilityofthings.com

A detailed conformational energy analysis of a series of α-hydroxy ketone derivatives revealed the torsional preferences around the hydroxyl and keto functional groups in both the isolated (gas phase) and crystalline states. rsc.org Such studies help in understanding how intermolecular interactions in a crystal lattice can influence and sometimes alter the preferred conformation compared to the gas phase. rsc.org

The stereochemical outcome of reactions involving α-hydroxy ketones can often be predicted by analyzing the conformational preferences of the starting materials and the transition states. For example, the diastereoselectivity of nucleophilic additions to α-substituted acyclic ketones has been successfully explained by considering the attack of the nucleophile on the lowest energy conformer of the ketone. nih.gov

The relative energies of different conformers are a key output of these computational studies.

Table 3: Example Relative Conformational Energies of Ketone Derivatives

| Molecule | Conformer Comparison | Relative Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| α-Chloropropiophenone | Conformer resembling polar Felkin-Anh model vs. others | >1.0 | The lowest energy conformer dictates stereoselectivity. nih.gov |

| α-Bromopropiophenone | Conformer resembling polar Felkin-Anh model vs. others | >2.0 | Increased preference for a single conformation enhances selectivity. nih.gov |

| Formohydroxamic Acid | 1Z isomer vs. 2E isomer | 5.29 | Significant energy difference between cis and trans isomers. researchgate.net |

| Butane | Eclipsed vs. Staggered | ~3.6 | Staggered conformation is significantly more stable. solubilityofthings.com |

Through these analyses, a comprehensive picture of the molecule's three-dimensional structure and its influence on chemical behavior can be developed.

Structure-Activity Relationship (SAR) and Structure-Function Relationship (SFR) Modeling

Structure-Activity Relationship (SAR) and Structure-Function Relationship (SFR) studies aim to correlate the chemical structure of a compound with its biological activity or function. These models are fundamental in medicinal chemistry for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

For hydroxyketones, SAR studies can reveal which structural features are essential for a particular biological effect. For example, in the context of antimicrobial activity, SAR studies on various ketone derivatives have identified key structural motifs that enhance potency. These can include the nature and position of substituents on an aromatic ring, the length and branching of an alkyl chain, and the presence of specific functional groups. longdom.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that relate structural descriptors to biological activity. A QSAR study on antimicrobial compounds identified properties like moderate lipophilicity (cLogP 3–5) and a limited number of hydrogen bond donors as positive predictors of antibacterial activity. researchgate.net

While specific SAR studies for this compound are scarce, data from related compounds can provide valuable insights. For instance, studies on the antibacterial activity of chalcones (which contain an α,β-unsaturated ketone moiety) and other ketone derivatives provide minimum inhibitory concentration (MIC) values against various bacterial strains. These values quantify the potency of the compounds and are essential for building SAR models.

Table 4: Example Antimicrobial Activity (MIC) for Ketone-Containing Compounds

| Compound Class/Name | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Benzofuran derivative (7e) | S. aureus | 0.78 - 1.56 | longdom.org |

| 4-Chromanone derivative (127) | S. aureus (MSSA & MRSA) | 3.13 | researchgate.net |

| Thiazole derivative (4f) | S. aureus (resistant) | 0.25 | researchgate.net |

| Cyclic Ketone (VIId) | P. aeruginosa | 0.30 - 0.45 | sapub.org |

By systematically modifying the structure of this compound (e.g., by altering the length of the pentyl chain, changing the position of the hydroxyl group, or introducing other functional groups) and correlating these changes with its activity, a comprehensive SAR/SFR model could be developed. This would be invaluable for designing new hydroxyketone derivatives with tailored properties for specific applications.

Comparative Studies and Isomeric Considerations in Hydroxyketone Research

Analysis of Positional Isomers and Their Differential Reactivity (e.g., 6-Hydroxyheptan-2-one vs. 7-Hydroxyheptan-2-one)

The location of the hydroxyl group relative to the ketone carbonyl has a profound impact on the molecule's chemical and physical properties. This is clearly illustrated by comparing isomers like 6-hydroxyheptan-2-one and 7-hydroxyheptan-2-one (B3053075).

The primary distinction lies in the spatial relationship between the two functional groups. In 6-hydroxyheptan-2-one, the hydroxyl group is on the δ-carbon (delta-carbon) relative to the carbonyl group, whereas in 7-hydroxyheptan-2-one, it is on the ε-carbon (epsilon-carbon). This difference in proximity influences the potential for intramolecular interactions. For instance, 6-hydroxyheptan-2-one has a higher propensity to undergo intramolecular cyclization reactions to form a six-membered tetrahydropyran ring, a favored configuration in organic chemistry. In contrast, the cyclization of 7-hydroxyheptan-2-one would result in a larger, seven-membered oxepane ring, which is generally less favored.

This differential reactivity can be predicted and explained by the stability of the cyclic transition states involved. The formation of five and six-membered rings is often kinetically and thermodynamically preferred over larger rings. libretexts.org

Spectroscopic methods are crucial for distinguishing between these isomers. For example, in ¹³C-NMR spectroscopy, the chemical shift of the carbon atom bonded to the hydroxyl group would differ. The hydroxyl-bearing carbon (C6) in 6-hydroxyheptan-2-one would resonate at a slightly different frequency compared to the C7 carbon in 7-hydroxyheptan-2-one, allowing for unambiguous identification.

Table 1: Comparison of Properties for Hydroxyheptan-2-one Positional Isomers

| Property | 1-Hydroxyheptan-2-one | 6-Hydroxyheptan-2-one | 7-Hydroxyheptan-2-one |

|---|---|---|---|

| IUPAC Name | This compound | 6-hydroxyheptan-2-one | 7-hydroxyheptan-2-one |

| Molecular Formula | C₇H₁₄O₂ | C₇H₁₄O₂ | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol | 130.18 g/mol | 130.18 g/mol |

| Hydroxyl Position | α-hydroxy ketone | δ-hydroxy ketone | ε-hydroxy ketone |

| Potential for Intramolecular Cyclization | Can form a 5-membered ring (tetrahydrofuran derivative). | Can form a 6-membered ring (tetrahydropyran derivative). | Can form a 7-membered ring (oxepane derivative). |

Note: Data compiled from various chemical databases. nih.govnih.govnih.gov

Comparison with Functional Group Analogs and Protected Forms

To fully understand the unique chemistry of hydroxyketones, it is useful to compare them with their functional group analogs, such as heptane-2,7-diol (a diol) and heptane-2,6-dione (a diketone).

Diol Analog (Heptane-2,7-diol): This molecule lacks the carbonyl group. Its reactivity is dominated by the two hydroxyl groups, which can undergo oxidation. Selective oxidation of the primary alcohol in heptane-2,7-diol can be a synthetic route to 7-hydroxyheptan-2-one. Unlike a hydroxyketone, a diol cannot participate in reactions that specifically require a carbonyl, such as aldol (B89426) additions or reactions with Grignard reagents at the ketone site.

Diketone Analog (Heptane-2,6-dione): This analog features two ketone groups and lacks the hydroxyl functionality. Its chemistry is characterized by the reactivity of the two carbonyls and the enolizable protons on the carbons in between. Diketones can be reduced to diols, and under certain conditions, they can undergo intramolecular aldol reactions to form cyclic products. nih.gov However, they lack the capacity for hydrogen bonding and esterification reactions that the hydroxyl group provides to hydroxyketones.

Protected Forms: In multi-step organic synthesis, it is often necessary to "protect" one functional group to prevent it from reacting while another part of the molecule is being modified. For a hydroxyketone like this compound, either the hydroxyl group or the ketone can be protected.

Hydroxyl Protection: The hydroxyl group can be converted into a non-reactive ether (e.g., a silyl (B83357) ether or benzyl ether). This allows for selective chemical transformations to be performed on the ketone group, such as reduction or addition of a carbon nucleophile. The protecting group is then removed in a later step to regenerate the hydroxyl group.

Ketone Protection: The ketone can be protected by converting it into an acetal or ketal. This protected form is stable under basic and nucleophilic conditions, allowing reactions such as oxidation or substitution to be carried out on the hydroxyl group.

The use of these protected forms is a fundamental strategy that highlights the distinct reactivity of each functional group within the hydroxyketone structure.

Structural Influence on Chemical and Biological Activity

The structure of a hydroxyketone is intrinsically linked to its chemical reactivity and potential biological activity. Key structural factors include the relative positions of the hydroxyl and carbonyl groups, the length of the carbon chain, and the presence of stereocenters.

The distance between the hydroxyl and carbonyl groups dictates the potential for intramolecular hydrogen bonding, which can influence the molecule's conformation, polarity, and boiling point. It also determines the type of cyclic products that can be formed through intramolecular reactions. For example, α-hydroxy ketones (like this compound) and β-hydroxy ketones have distinct reaction pathways available to them due to the proximity of the two groups. α-hydroxy ketones can undergo rearrangements, while β-hydroxy ketones are the characteristic products of aldol reactions and can easily dehydrate to form α,β-unsaturated ketones.

The aliphatic carbon chain length affects the molecule's lipophilicity (its ability to dissolve in fats and oils). Longer chains increase lipophilicity, which can influence solubility and how the molecule interacts with biological systems, such as cell membranes. nih.gov

Many biological systems are chiral, meaning they interact differently with different stereoisomers of a molecule. If a hydroxyketone contains a chiral center, as in 6-hydroxyheptan-2-one, the different enantiomers (R and S forms) can exhibit distinct biological activities. This is because the specific three-dimensional arrangement of atoms can lead to different binding affinities with enzymes or receptors. For instance, enzymes often catalyze reactions with high stereospecificity, meaning they will preferentially act on one enantiomer over the other. nih.govresearchgate.net This principle is fundamental in medicinal chemistry, where the desired therapeutic effect is often associated with a single stereoisomer.

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 6-Hydroxyheptan-2-one |

| 7-Hydroxyheptan-2-one |

| Heptane-2,7-diol |

Nomenclature and Chemical Information Systems in Hydroxyketone Research

IUPAC Nomenclature Principles and Their Application to Hydroxyketones

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring that each name corresponds to a single, unique chemical structure. The naming of hydroxyketones follows a set of priority rules for functional groups.

For the compound with the chemical structure HO-CH₂-(CH₂)₄-CO-CH₃, the correct IUPAC name is 7-hydroxyheptan-2-one (B3053075) . lrec-conf.orgebi.ac.uk This name is derived based on the following principles:

Identification of the Principal Functional Group: The ketone group (-C=O) has higher priority than the hydroxyl group (-OH) in IUPAC nomenclature. Therefore, the suffix of the name is "-one". chemfont.ca

Identification of the Parent Chain: The longest continuous carbon chain containing the principal functional group (the ketone) is a heptane (B126788) chain, consisting of seven carbon atoms.

Numbering the Parent Chain: The chain is numbered from the end that gives the ketone group the lowest possible locant. In this case, numbering from right to left assigns the carbonyl carbon the position '2'.

Naming the Substituents: The hydroxyl group is treated as a substituent and is indicated by the prefix "hydroxy-". Its position on the seventh carbon is denoted by the locant '7'.

An alternative, albeit incorrect, name "2-oxoheptan-7-ol" is not used because the alcohol group has lower priority than the ketone group. lrec-conf.orgebi.ac.uk The analysis of the name "7-hydroxyheptan-2-one" can be broken down into its constituent morphemes, each providing specific structural information. nih.gov

Computational Analysis of Chemical Names for Structure Generation (e.g., SMILES, InChI conversion)

Chemical names written in IUPAC format can be computationally parsed to generate machine-readable structural representations. ebi.ac.uk These representations, such as the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI), are essential for chemical database storage, searching, and analysis. foodb.cafoodb.ca

For 1-hydroxyheptan-2-one, the primary identifiers are:

SMILES: CCCCCCC(=O)CO

InChI: InChI=1S/C7H14O2/c1-2-3-4-5-7(9)6-8/h8H,2-6H2,1H3

These line notations encode the connectivity and, in some forms, the stereochemistry of the molecule. foodb.ca SMILES represents the molecule as a graph, while InChI is a canonical identifier, meaning that every distinct chemical structure has a unique InChI string. foodb.ca The conversion of a name to a structure is a critical function of cheminformatics tools, which can analyze the name's morphemes to reconstruct the molecule. nih.gov

Taxonomic Classification and Ontologies in Chemical Databases

Chemical databases such as PubChem and ChEBI employ hierarchical classification systems, or ontologies, to organize chemical entities. chemfont.canih.gov These ontologies group compounds based on their structural features and functional groups, facilitating systematic browsing and querying. researchgate.net

This compound can be classified within a chemical ontology as follows:

Kingdom: Organic compounds

Superclass: Organic oxygen compounds

Class: Carbonyl compounds

Subclass: Ketones nih.gov

Further refinement of the classification would place it within the group of alpha-hydroxy ketones , as the hydroxyl group is on the carbon adjacent to the carbonyl group. nih.gov This classification is derived from the presence of both a ketone and a hydroxyl functional group. chemfont.ca Chemical ontologies like ChemFOnt provide a structured vocabulary to describe the roles, functions, and properties of chemical compounds. For instance, the term "hydroxyketone" can be used to retrieve a range of related compounds from a database. nih.gov

The hierarchical nature of these ontologies allows for the inference of relationships between compounds and classes. For example, all properties common to ketones would also be applicable to this compound.

Concluding Remarks and Future Research Perspectives

Remaining Challenges in Hydroxyketone Synthesis and Derivatization

The synthesis of α-hydroxy ketones, including 1-hydroxyheptan-2-one, continues to present notable challenges. While various chemical methods exist, many suffer from a lack of selectivity, require multiple steps, or are economically and environmentally challenging. nih.gov The development of efficient and selective synthetic routes remains a primary focus. For instance, achieving high enantioselectivity in the synthesis of chiral α-hydroxy ketones is a significant hurdle, as many current chemical methods provide low enantiomeric excesses. nih.gov

Furthermore, the derivatization of α-hydroxy ketones to create more complex molecules is an area that requires more exploration. The dual functionality of the hydroxyl and ketone groups offers unique reactivity, allowing them to act as nucleophiles or as 1,3-dipoles in cycloaddition reactions to form oxygen-containing heterocycles. mdpi.com However, the selective reaction of one functional group while preserving the other can be challenging and often requires protection-deprotection strategies. Overcoming these synthetic and derivatization challenges is crucial for unlocking the full potential of this class of compounds as versatile building blocks in organic synthesis. nih.govresearchgate.net

Unexplored Biological Activities and Therapeutic Potential

The biological activities of many α-hydroxy ketones, including this compound, are not yet extensively studied. While α-hydroxy ketones are known to be structural motifs in some bioactive molecules and natural products, such as certain antidepressants and antitumor antibiotics, the specific therapeutic potential of simpler aliphatic members is an open field of research. nih.govresearchgate.net There is ongoing research into the potential therapeutic applications of related hydroxyketones, particularly in the development of new drugs. For example, some α-hydroxy ketone derivatives have been investigated for their inhibitory activity against enzymes like urease. researchgate.net Additionally, other hydroxyketones are being explored as activators of specific signaling pathways. google.com The exploration of the antimicrobial and antioxidant properties of compounds like 7-hydroxyheptan-2-one (B3053075) suggests that other positional isomers, such as this compound, may also possess interesting biological activities worth investigating. Future research should, therefore, focus on systematic screening of simple α-hydroxy ketones like this compound for a wide range of biological activities to uncover their potential therapeutic value.

Advancements in Mechanistic Understanding and Computational Prediction

A deeper mechanistic understanding of the reactions involving α-hydroxy ketones is essential for the rational design of new synthetic methods and for predicting their chemical behavior. Computational chemistry is emerging as a powerful tool in this regard. jstar-research.com Computational models can predict various molecular properties, including 3D molecular geometries, reaction energies, and spectroscopic data, which can complement experimental findings. jstar-research.com

For instance, computational studies can aid in understanding the conformational preferences of hydroxyketones and how they influence their reactivity. researchgate.net Furthermore, machine learning pipelines are being developed for the prediction of molecular properties, which could be applied to α-hydroxy ketones to accelerate the discovery of new applications. arxiv.org These computational approaches can also be used to predict the metabolic fate of hydroxyketones, which is crucial for the development of new drugs and other biologically active compounds. univie.ac.at The integration of computational chemistry with experimental studies holds the promise of a more profound understanding of α-hydroxy ketones and will likely drive future innovations in the field. jstar-research.comresearchgate.net

Opportunities in Green Chemistry and Sustainable Synthesis of Hydroxyketones

There is a significant opportunity to develop more environmentally friendly and sustainable methods for the synthesis of α-hydroxy ketones. unicamp.br Traditional chemical syntheses often involve harsh reagents and generate significant waste. researchgate.net Green chemistry approaches, such as biocatalysis and the use of environmentally benign oxidants, offer promising alternatives. unicamp.brnih.gov

Biocatalytic methods, for example, using enzymes like thiamine (B1217682) diphosphate-dependent lyases, can produce enantiopure α-hydroxy ketones from inexpensive aldehydes under mild conditions. nih.gov Another green approach involves the use of hydrogen peroxide as a clean oxidant with a manganese catalyst for the selective oxidation of vicinal diols to α-hydroxy ketones. nih.gov Microwave-assisted organic synthesis is another green technique that has been applied to reactions involving ketones and can lead to higher yields and shorter reaction times. univpancasila.ac.id The development of CO2-promoted hydration of propargylic alcohols using a recyclable catalytic system also represents a green pathway to α-hydroxy ketones. acs.org Future research will likely focus on expanding the toolbox of such green synthetic methods to make the production of α-hydroxy ketones more sustainable and economically viable. researchgate.netrsc.org

Interdisciplinary Approaches to Expand the Research Horizon of Hydroxyketones

The future of α-hydroxy ketone research will greatly benefit from interdisciplinary collaborations. The intersection of organic synthesis, biocatalysis, computational chemistry, medicinal chemistry, and materials science can open up new avenues of investigation. For example, combining the expertise of synthetic organic chemists with that of enzymologists can lead to the development of novel chemoenzymatic routes to complex chiral hydroxyketones. nih.govresearchgate.net

Collaboration between computational chemists and experimentalists can lead to a deeper understanding of reaction mechanisms and the design of new catalysts. jstar-research.comresearchgate.net Furthermore, partnerships with pharmacologists and biologists are essential for exploring the therapeutic potential of new hydroxyketone derivatives. researchgate.net The application of α-hydroxy ketones as building blocks in material science, for example, in the synthesis of novel polymers or functional materials, is another area that could be explored through interdisciplinary efforts. Such collaborations are key to unlocking the full scientific and commercial potential of this versatile class of compounds.

Interactive Data Table: Comparison of Synthetic Approaches to α-Hydroxy Ketones

| Synthetic Method | Key Features | Advantages | Challenges |

| Cross-acyloin condensation | Catalysed by transketolase variants from aldehydes. rsc.org | High atom economy, avoids CO2 release, good yields. rsc.org | Enzyme stability and substrate scope can be limiting. |

| Hydration of propargylic alcohols | CO2-promoted, uses AgOAc/Ionic Liquid system. acs.org | Low catalyst loading, mild conditions (1 bar CO2). acs.org | Potential for metal contamination, recycling of ionic liquid. |

| Oxidation of vicinal diols | Uses H2O2 and a manganese catalyst. nih.gov | Environmentally benign oxidant, good selectivity. nih.gov | Potential for over-oxidation to diketones or C-C cleavage. nih.gov |

| Biocatalytic Approaches (Lyases) | Employs thiamine diphosphate-dependent lyases. nih.gov | High enantioselectivity (>99% ee), uses inexpensive starting materials. nih.gov | Enzyme specificity and productivity limitations. nih.gov |

| Potassium permanganate (B83412) oxidation | Direct conversion of terminal olefins. organic-chemistry.org | High chemoselectivity. organic-chemistry.org | Stoichiometric use of a strong oxidant. |

Q & A

Q. Advanced Research Focus

- Negative controls : Use enzyme-free assays to rule out non-catalytic degradation.

- Substrate specificity : Compare reaction rates with structural analogs (e.g., 1-Hydroxyhexan-2-one) to confirm enzyme selectivity.

- Inhibition studies : Include competitive inhibitors (e.g., thiol-blocking agents) to validate active-site interactions. Document enzyme source, purity, and activity units to enable replication .

How can researchers design robust assays to detect this compound in complex biological matrices?

Advanced Research Focus

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., -1-Hydroxyheptan-2-one) improves quantification accuracy in plasma or tissue homogenates. Validate assays via spike-recovery experiments (80–120% recovery acceptable) and limit of detection (LOD) calculations. Matrix effects (e.g., ion suppression) should be minimized using protein precipitation or solid-phase extraction .

What are the best practices for documenting synthetic procedures and analytical data to ensure reproducibility?

Q. Methodological Guidance

- Synthesis protocols : Specify stoichiometry, catalyst loading, and reaction monitoring (e.g., TLC R values).

- Analytical data : Report instrument parameters (e.g., NMR field strength, MS ionization mode) and software used for peak integration.

- Raw data archiving : Deposit chromatograms, spectra, and crystallographic files in open-access repositories. Follow journal guidelines for supplementary material submission to avoid redundant data in main texts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.